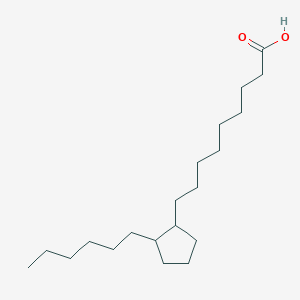![molecular formula C14H16O B14282881 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol CAS No. 137663-79-7](/img/structure/B14282881.png)
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetylene derivative with a suitable alkyl halide, followed by a series of reactions to introduce the methyl and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can be employed to improve yields and reduce reaction times. Additionally, continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and alcohol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propen-1-ol: Shares the methyl and propenyl groups but lacks the phenyl and alkyne groups.
4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar phenyl and propenyl structure but differs in the ester functional group.
Propiedades
Número CAS |
137663-79-7 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methyl-4-(4-prop-2-enylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C14H16O/c1-4-5-12-6-8-13(9-7-12)10-11-14(2,3)15/h4,6-9,15H,1,5H2,2-3H3 |
Clave InChI |
IOQGBNDGHAQSNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
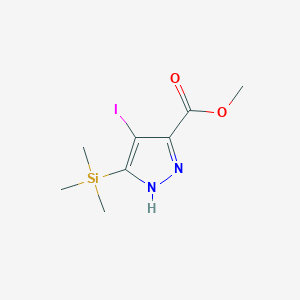
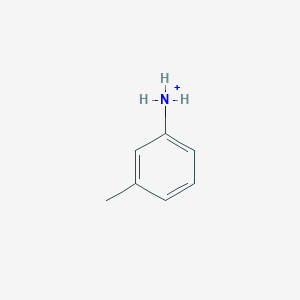
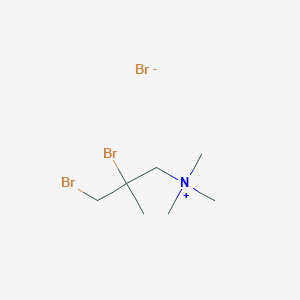
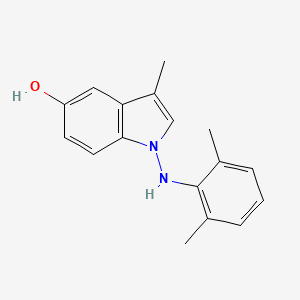
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
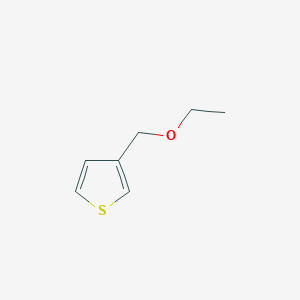
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
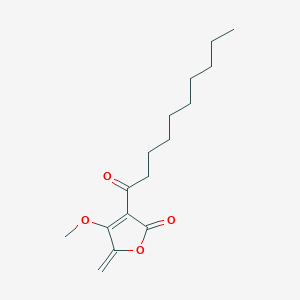
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
